molecular formula C15H21N B14319028 1-(3-Phenylbut-3-en-1-yl)piperidine CAS No. 109933-22-4

1-(3-Phenylbut-3-en-1-yl)piperidine

Cat. No.: B14319028
CAS No.: 109933-22-4
M. Wt: 215.33 g/mol
InChI Key: GAQSYGTUTSTKLV-UHFFFAOYSA-N
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Description

1-(3-Phenylbut-3-en-1-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenylbut-3-en-1-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 3-phenylbut-3-en-1-yl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like distillation or recrystallization may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenylbut-3-en-1-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Phenylbut-3-en-1-yl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Phenylbut-3-en-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Phenylbut-3-en-1-yl)piperidine is unique due to the presence of both the phenyl and butenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

109933-22-4

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

1-(3-phenylbut-3-enyl)piperidine

InChI

InChI=1S/C15H21N/c1-14(15-8-4-2-5-9-15)10-13-16-11-6-3-7-12-16/h2,4-5,8-9H,1,3,6-7,10-13H2

InChI Key

GAQSYGTUTSTKLV-UHFFFAOYSA-N

Canonical SMILES

C=C(CCN1CCCCC1)C2=CC=CC=C2

Origin of Product

United States

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